molecular formula C13H8Cl2INO B14914412 2,3-dichloro-N-(3-iodophenyl)benzamide

2,3-dichloro-N-(3-iodophenyl)benzamide

Cat. No.: B14914412
M. Wt: 392.02 g/mol
InChI Key: VREPIUZNSXKYMS-UHFFFAOYSA-N
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Description

2,3-Dichloro-N-(3-iodophenyl)benzamide (CAS: 749893-28-5) is a halogenated benzamide derivative featuring a 2,3-dichlorobenzoyl group linked to a 3-iodophenylamine moiety via an amide bond. The compound’s structure is characterized by two chlorine atoms at the 2- and 3-positions of the benzamide ring and an iodine atom at the 3-position of the phenyl substituent (Fig. 1).

Properties

Molecular Formula

C13H8Cl2INO

Molecular Weight

392.02 g/mol

IUPAC Name

2,3-dichloro-N-(3-iodophenyl)benzamide

InChI

InChI=1S/C13H8Cl2INO/c14-11-6-2-5-10(12(11)15)13(18)17-9-4-1-3-8(16)7-9/h1-7H,(H,17,18)

InChI Key

VREPIUZNSXKYMS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)I)NC(=O)C2=C(C(=CC=C2)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-dichloro-N-(3-iodophenyl)benzamide typically involves the reaction of 2,3-dichlorobenzoyl chloride with 3-iodoaniline. The reaction is carried out in the presence of a base, such as triethylamine, in a suitable solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2,3-Dichloro-N-(3-iodophenyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

2,3-Dichloro-N-(3-iodophenyl)benzamide is an organic compound with a benzamide structure and dichloro and iodo substituents that is of interest in medicinal chemistry and material science. Halogen atoms, such as chlorine and iodine, give the compound unique chemical properties, enhance its reactivity, and increase interaction with biological systems.

Scientific Research Applications

  • Medicinal Chemistry Due to its potential biological activities, this compound is explored for developing new antimicrobial and anticancer agents.
    • Antimicrobial Activity Compounds with similar halogen substitutions have been investigated for various pharmacological effects, including antimicrobial activity. The presence of iodine and chlorine has been correlated with increased biological activity against certain pathogens, such as Pseudomonas aeruginosa and Staphylococcus aureus .
  • Synthesis of Derivatives this compound can be used to synthesize derivatives with potentially enhanced properties.
  • Interaction Studies Interaction studies involving this compound focus on its binding affinity to various biological targets. These studies often utilize techniques to understand the mechanism of action and potential therapeutic applications of this compound.

Mechanism of Action

The mechanism of action of 2,3-dichloro-N-(3-iodophenyl)benzamide depends on its specific application. In medicinal chemistry, it may act by binding to a target protein or enzyme, thereby modulating its activity. The chloro and iodo substituents can enhance binding affinity and specificity through halogen bonding and hydrophobic interactions .

Comparison with Similar Compounds

Structural and Electronic Comparisons

The compound’s structural analogs differ primarily in the substituents on the benzamide core and the phenyl ring. Key examples include:

  • 2,3-Dichloro-N-(3-nitrophenyl)benzamide (CAS: 6389-20-4): Substitution of iodine with a nitro group (-NO₂) introduces strong electron-withdrawing effects, altering solubility and reactivity. This compound has a molecular weight of 311.12 g/mol, density of 1.524 g/cm³, and boiling point of 388.9°C .
  • 1c (2,3-Dichloro-N-(4-(4-methyl-6-oxo-1,4,5,6-tetrahydro-pyridazin-3-yl)phenyl)benzamide): Incorporation of a pyridazinone group enhances cardiotonic activity, showing efficacy comparable to levosimendan in preclinical models .

Table 1: Structural and Property Comparison

Compound Name Substituents Molecular Weight (g/mol) Key Properties
2,3-Dichloro-N-(3-iodophenyl)benzamide 3-Iodophenyl, 2,3-diCl ~370.53 (calculated) High polarizability due to iodine; potential for halogen bonding
2,3-Dichloro-N-(3-nitrophenyl)benzamide 3-Nitrophenyl, 2,3-diCl 311.12 Electron-withdrawing nitro group; density 1.524 g/cm³, BP 388.9°C
1c Pyridazinone-linked phenyl, 2,3-diCl Not reported Cardiotonic agent; comparable activity to levosimendan
2-[(2-Chloro-4-iodophenyl)amino]-N-{[(2R)-2,3-dihydroxypropyl]oxy}-3,4-difluorobenzamide Difluoro, iodophenyl, dihydroxypropyloxy 507.65 Chiral center; potential kinase inhibitor (PDB ligand 3BM)

Biological Activity

2,3-Dichloro-N-(3-iodophenyl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The molecular structure of this compound includes a benzamide core with dichloro and iodo substituents. This unique configuration may influence its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The presence of halogen atoms enhances binding affinity and specificity, potentially leading to various biological responses, including:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cellular signaling pathways.
  • Modulation of Receptor Activity : It may act as an agonist or antagonist at certain receptors, influencing downstream signaling cascades.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of benzamide derivatives. Research has shown that modifications to the benzamide structure can significantly affect potency and selectivity. For example:

Compound IDSubstituentMax Activity (%)EC50 (μM)
13-Cl, 2-Me976 ± 1
5aH4518 ± 4
5g4-CF38813 ± 1

This table illustrates how different substituents can enhance or diminish the compound's activity against specific biological targets .

Anticancer Activity

Studies have demonstrated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives have shown activity against various cancer cell lines, including MCF-7 breast carcinoma cells. The activity is often linked to the compound's ability to induce apoptosis and inhibit cell proliferation.

Antifungal Activity

Research indicates that certain benzamide derivatives possess antifungal properties. The mechanism may involve disrupting fungal cell wall synthesis or inhibiting key metabolic pathways within the fungi .

Neuroprotective Effects

Recent studies have suggested potential neuroprotective effects of benzamide derivatives in models of neurodegeneration. This activity is thought to stem from their ability to modulate oxidative stress and inflammatory responses in neuronal cells .

Case Studies

  • Anticancer Efficacy : A study involving a series of benzamide derivatives, including those with similar structures to this compound, demonstrated significant growth inhibition in various cancer cell lines (GI50 values below 0.0001 μM). The introduction of halogen substituents was found to enhance the anticancer activity substantially .
  • In Vitro Studies : In vitro assays showed that certain derivatives exhibited promising results in protecting pancreatic β-cells from stress-induced apoptosis, highlighting their potential in diabetes treatment .

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